11,12-DiHETrE

Sarcoidosis Biomarker Respiratory Disease

11,12-DiHETrE is a dihydroxy fatty acid metabolite of arachidonic acid, formed via the cytochrome P450 epoxygenase pathway and subsequent hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET) by soluble epoxide hydrolase (sEH). As a member of the dihydroxyeicosatrienoic acid (DHET) class, this compound has a molecular weight of 338.5 g/mol and is recognized as an endogenous eicosanoid with distinct biomarker and functional properties that differentiate it from both its parent epoxide (11,12-EET) and other regioisomeric DHETs such as 14,15-DiHETrE and 8,9-DiHETrE.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
CAS No. 192461-95-3
Cat. No. B223318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,12-DiHETrE
CAS192461-95-3
Synonyms(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10-
InChIKeyLRPPQRCHCPFBPE-KROJNAHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11,12-DiHETrE (CAS 192461-95-3): A Cytochrome P450-Derived Eicosanoid and Soluble Epoxide Hydrolase Activity Biomarker


11,12-DiHETrE is a dihydroxy fatty acid metabolite of arachidonic acid, formed via the cytochrome P450 epoxygenase pathway and subsequent hydrolysis of 11,12-epoxyeicosatrienoic acid (11,12-EET) by soluble epoxide hydrolase (sEH) [1]. As a member of the dihydroxyeicosatrienoic acid (DHET) class, this compound has a molecular weight of 338.5 g/mol and is recognized as an endogenous eicosanoid with distinct biomarker and functional properties that differentiate it from both its parent epoxide (11,12-EET) and other regioisomeric DHETs such as 14,15-DiHETrE and 8,9-DiHETrE [2].

Why 11,12-DiHETrE Cannot Be Replaced by Other DHET Regioisomers in Analytical and Functional Studies


Although 11,12-DiHETrE shares a common metabolic origin and structural class with other DHET regioisomers (8,9-DiHETrE and 14,15-DiHETrE), these compounds exhibit regioisomer-specific differences in biological activity, disease association profiles, and functional potency that preclude generic substitution. The conversion of 11,12-EET to 11,12-DiHETrE by sEH represents a metabolic inactivation step with unique vasoactive consequences, while the distinct differential association of 11,12-DiHETrE versus 14,15-DiHETrE with clinical parameters such as radiological stage and CD4/CD8 ratio in sarcoidosis underscores that each regioisomer serves as a non-interchangeable functional and biomarker entity [1][2]. Furthermore, 11,12-DiHETrE has been specifically identified as a single biomarker capable of differentiating NAFL from NASH, a property not documented for other DHET regioisomers .

Quantitative Differentiation of 11,12-DiHETrE: Head-to-Head Evidence Against Comparators


Divergent Association of 11,12-DiHETrE vs. 14,15-DiHETrE with Sarcoidosis Clinical Parameters

In bronchoalveolar lavage fluid from pulmonary sarcoidosis patients, 11,12-DiHETrE levels were significantly associated with radiological stage (p < 0.05), whereas 14,15-DiHETrE levels were instead associated with the BAL fluid CD4/CD8 ratio [1]. This divergent association pattern demonstrates that 11,12-DiHETrE and 14,15-DiHETrE are not functionally redundant biomarkers and cannot be substituted in studies of disease progression staging.

Sarcoidosis Biomarker Respiratory Disease

Differential Vasodilation Potency: 11,12-DiHETrE vs. Parent EET and Other DHETs in Human Coronary Arterioles

In isolated human coronary arterioles preconstricted with endothelin-1, 11,12-DiHETrE induced dilation via BKCa channel activation that was similar in magnitude to its parent epoxide 11,12-EET, in contrast to 8,9-DHET and 14,15-DHET which exhibited reduced dilation compared to their corresponding EETs [1]. This retention of vasodilatory potency distinguishes 11,12-DiHETrE from other DHETs that undergo more substantial activity loss upon sEH-mediated conversion.

Cardiovascular Vasodilation BKCa Channel

Lack of Cytoprotection: 11,12-DiHETrE Fails to Protect Against Palmitate Toxicity Unlike Its Parent EET

In the rat pancreatic beta cell line BRIN-BD11, co-incubation with 11(12)-EET protected against palmitate-induced toxicity, whereas 11,12-DiHETrE failed to ameliorate palmitate toxicity [1]. This functional loss upon sEH-mediated hydrolysis establishes a clear differentiation: 11,12-DiHETrE lacks the cytoprotective properties of its parent epoxide in this model, whereas 8,9-DHET remarkably retained comparable cytoprotective effects to its parent EET against cytokine toxicity.

Pancreatic Beta Cell Cytoprotection Diabetes

Association with Pulmonary Hypertension: 11,12-DiHETrE as a Distinct Risk Marker Among 888 Eicosanoids

In a comprehensive profiling study of 888 eicosanoids and eicosanoid-related metabolites from 482 participants undergoing invasive hemodynamic monitoring, 11,12-DiHETrE was among only 3 metabolites (along with 11β-dhk-PGF2α and 12,13-EpOME) specifically associated with higher odds of pulmonary hypertension (false discovery rate q < 0.05) [1]. In contrast, other eicosanoids including 8(9)-EpETE, 13(S)-HOTrE(γ), and 12,13-DiHOME were associated with lower odds of PH, demonstrating that 11,12-DiHETrE carries a unique risk association profile not shared by other structurally related compounds.

Pulmonary Hypertension Biomarker Eicosanoid

Plasma Level Dependence on sEH: 44% Reduction in Ephx2 Knockout Mice

Plasma levels of 11,12-DiHETrE were reduced by 44% in Ephx2 knockout mice (lacking soluble epoxide hydrolase) compared to wild-type mice, with reductions of 38% for 8,9-DHET and 67% for 14,15-DHET observed in parallel [1]. This quantifies the degree to which 11,12-DiHETrE levels depend specifically on sEH enzymatic activity, establishing its utility as a pharmacodynamic biomarker for sEH inhibitor efficacy.

sEH Activity Enzyme Knockout Pharmacodynamics

Evidence-Based Application Scenarios for 11,12-DiHETrE Procurement and Use


Pharmacodynamic Biomarker for sEH Inhibitor Efficacy Studies

11,12-DiHETrE serves as a direct readout of soluble epoxide hydrolase enzymatic activity, with plasma levels reduced by 44% in Ephx2 knockout mice [1]. This quantifiable relationship enables its use as a pharmacodynamic biomarker in preclinical and clinical studies of sEH inhibitors (e.g., for hypertension, inflammation, or metabolic disorders). Researchers should specifically procure 11,12-DiHETrE and its deuterated internal standard (11,12-DiHETrE-d11) for LC-MS/MS quantification when assessing target engagement of sEH inhibitors, as its intermediate sensitivity (44% reduction) to sEH deletion provides a balanced dynamic range compared to the more variable reductions seen with 8,9-DHET (38%) and 14,15-DHET (67%).

Non-Alcoholic Fatty Liver Disease (NAFLD) vs. NASH Differential Diagnosis Research

11,12-DiHETrE is uniquely validated as a single biomarker capable of differentiating between NAFL (non-alcoholic fatty liver) and NASH (non-alcoholic steatohepatitis), a property not documented for other DHET regioisomers . For studies investigating the progression from simple steatosis to steatohepatitis, 11,12-DiHETrE should be prioritized over 14,15-DiHETrE or 8,9-DiHETrE for targeted lipidomics panels, as its specific elevation correlates with the inflammatory transition that defines NASH pathology. Its formation under elevated sEH activity, a process closely related to inflammation and oxidative stress, further supports its mechanistic relevance to liver disease progression.

Human Coronary Microvascular Function and EDHF Mechanism Studies

In studies of endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation in human coronary arterioles, 11,12-DiHETrE is the only DHET regioisomer that retains vasodilatory potency comparable to its parent epoxide (11,12-EET), acting via BKCa channel activation [2]. Researchers investigating the functional consequences of sEH-mediated EET hydrolysis should specifically include 11,12-DiHETrE in their experimental protocols, as 8,9-DHET and 14,15-DHET exhibit attenuated dilation. This differential retention of activity makes 11,12-DiHETrE essential for distinguishing sEH-dependent from sEH-independent vasodilatory mechanisms in the human coronary microcirculation.

Pulmonary Hypertension and Sarcoidosis Biomarker Panel Development

11,12-DiHETrE demonstrates disease-specific associations that differ from other DHETs: it correlates with radiological stage in sarcoidosis (p < 0.05) while 14,15-DiHETrE correlates with CD4/CD8 ratio, and it is one of only three metabolites among 888 eicosanoids positively associated with pulmonary hypertension odds (FDR q < 0.05) [3][4]. For targeted metabolomics panels in pulmonary disease research, 11,12-DiHETrE should be included as a distinct analyte separate from 14,15-DiHETrE, as these regioisomers provide non-redundant clinical information. Procurement of high-purity 11,12-DiHETrE (>98%) with validated analytical standards is essential for accurate LC-MS/MS quantification in BAL fluid or plasma from these patient populations.

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